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molecular formula C9H15NO B3051040 N-cyclohexylacrylamide CAS No. 3066-72-6

N-cyclohexylacrylamide

Cat. No. B3051040
M. Wt: 153.22 g/mol
InChI Key: PMJFVKWBSWWAKT-UHFFFAOYSA-N
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Patent
US04868310

Procedure details

Sulfuric acid (46.0 g) was placed in a 3-liter 3-neck flask and heated to 45° C. A mixture of acrylonitrile (94.5g) and cyclohexanol (180.2g) was prepared and added to the flask simultaneously with additional sulfuric acid (95.8%, 322.3 g) keeping the temperature at 45°-55° C. At the end of the addition, the brown solution was heated to 60° C. for 3 hours. The mixture was then poured into 3 liters of ice water with constant stirring. The white precipitate formed was filtered, washed with water until filtrate is no longer acidic and dried in a vacuum oven at 55° C. to yield N-cyclohexylacrylamide (242.4 g, 88%); m.p. 109°-110° C.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
94.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
322.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)[OH:2].[C:6](#[N:9])[CH:7]=[CH2:8].[CH:10]1(O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([NH:9][C:6](=[O:2])[CH:7]=[CH2:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
46 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
94.5 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
Quantity
322.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
ice water
Quantity
3 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
at 45°-55° C
ADDITION
Type
ADDITION
Details
At the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the brown solution was heated to 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water until filtrate
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 55° C.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 242.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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